An In-depth Technical Guide on the Physicochemical Properties of 5-(3-Trifluoromethylphenyl)indan-1-one
An In-depth Technical Guide on the Physicochemical Properties of 5-(3-Trifluoromethylphenyl)indan-1-one
For the attention of: Researchers, Scientists, and Drug Development Professionals
March 26, 2026
Foreword
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic introduction of a trifluoromethylphenyl group is a well-established method to modulate a compound's physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of 5-(3-Trifluoromethylphenyl)indan-1-one, a molecule of significant interest for its potential therapeutic applications. As Senior Application Scientists, our goal is to not only present data but also to elucidate the underlying principles and experimental considerations that are paramount for robust scientific research and development.
Molecular Profile and Structural Attributes
A foundational understanding of a molecule's structure is the first step in predicting its behavior.
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Chemical Name: 5-(3-Trifluoromethylphenyl)indan-1-one
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Molecular Formula: C₁₆H₁₁F₃O
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Molecular Weight: 276.25 g/mol
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CAS Number: 209531-48-0
The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group that significantly influences the molecule's electronic and steric properties. Its introduction is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[3][4][5]
Synthesis and Structural Elucidation
The synthesis of 5-aryl-indan-1-ones is well-documented, with several established routes. A common and effective method is the Suzuki-Miyaura cross-coupling reaction.[6]
Synthetic Workflow: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura cross-coupling for the synthesis of 5-(3-Trifluoromethylphenyl)indan-1-one.
Experimental Protocol:
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Reaction Setup: To a degassed solution of 5-bromo-1-indanone (1 equivalent) and 3-(trifluoromethyl)phenylboronic acid (1.2 equivalents) in a mixture of toluene and water (e.g., 4:1 v/v) is added a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base, typically potassium carbonate (2 equivalents).
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Reaction Execution: The mixture is heated under an inert atmosphere (e.g., Argon or Nitrogen) at reflux (typically 80-100 °C) for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Causality of Experimental Choices: The choice of a palladium catalyst and a suitable base is critical for the efficiency of the Suzuki coupling. The two-phase solvent system (toluene/water) is often employed to facilitate the dissolution of both the organic-soluble starting materials and the inorganic base.
Structural Confirmation: Spectroscopic Analysis
The identity and purity of the synthesized compound are confirmed using a suite of spectroscopic techniques.
| Technique | Expected Key Features for 5-(3-Trifluoromethylphenyl)indan-1-one |
| ¹H NMR | Aromatic protons with characteristic splitting patterns for the disubstituted benzene rings. Aliphatic protons of the indanone core appearing as triplets or multiplets.[7] |
| ¹³C NMR | Aromatic carbons, with the carbon attached to the -CF₃ group showing a characteristic quartet due to C-F coupling. A downfield signal for the carbonyl carbon.[7] |
| ¹⁹F NMR | A singlet for the -CF₃ group. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ketone, typically in the range of 1690-1710 cm⁻¹. C-F stretching bands. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. A characteristic fragmentation pattern.[8] |
Physicochemical Properties
A thorough understanding of the physicochemical properties is essential for predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a drug candidate.
Lipophilicity (LogP)
| Prediction Method | Predicted LogP |
| ALOGPS | 4.53 |
| XLogP3 | 4.3 |
| MolLogP | 4.6 |
Interpretation: The predicted LogP values suggest that 5-(3-Trifluoromethylphenyl)indan-1-one is a highly lipophilic compound. This high lipophilicity is expected to facilitate its passage across biological membranes but may also lead to increased plasma protein binding and potential for bioaccumulation.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability.
| Prediction Method | Predicted Intrinsic Solubility (logS) |
| ALOGPS | -4.61 (mol/L) |
| ESOL | -4.6 (mol/L) |
Interpretation: The predicted low aqueous solubility is a direct consequence of the compound's high lipophilicity and crystalline nature. This presents a potential challenge for oral formulation development, which may require enabling technologies such as amorphous solid dispersions or lipid-based formulations.
Ionization Constant (pKa)
The pKa of a compound determines its charge state at different physiological pH values. 5-(3-Trifluoromethylphenyl)indan-1-one lacks strongly acidic or basic functional groups. The most acidic protons are those alpha to the carbonyl group, but their pKa is predicted to be well outside the physiological pH range (pH 1-8). Therefore, the compound is expected to be neutral under physiological conditions.
Biological Activity and Rationale for Investigation
Indanone derivatives have been investigated for a wide range of biological activities, providing a strong rationale for the study of 5-(3-Trifluoromethylphenyl)indan-1-one.[9]
Potential Therapeutic Areas
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Anticancer: Many substituted indanones have demonstrated potent anticancer activity, often through the inhibition of key signaling pathways or enzymes such as COX-2.[3]
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Anti-inflammatory: The indanone scaffold is present in several anti-inflammatory agents.
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Neuroprotective: Indanone derivatives have been explored as cholinesterase inhibitors for the potential treatment of neurodegenerative diseases like Alzheimer's.[10][11]
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Antimicrobial: The trifluoromethylphenyl moiety is known to be present in compounds with potent antimicrobial properties.[10][12][13]
Experimental Workflow for Biological Evaluation
Caption: A generalized workflow for the biological evaluation of a novel chemical entity.
Self-Validation in Protocols: Each experimental protocol must include appropriate controls (positive, negative, and vehicle) to ensure the validity of the results. For instance, in an enzyme inhibition assay, a known inhibitor would serve as a positive control, while a reaction without the test compound would be the negative control.
Analytical Methodologies
Robust analytical methods are crucial for the accurate quantification of the compound in various matrices during preclinical and clinical development.
High-Performance Liquid Chromatography (HPLC)
Objective: To develop a stability-indicating HPLC method for the quantification of 5-(3-Trifluoromethylphenyl)indan-1-one and its potential degradation products.
Protocol:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV at a wavelength determined by the compound's UV spectrum (typically around 254 nm).
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Injection Volume: 10 µL.
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Column Temperature: 30 °C.
Rationale: A reverse-phase C18 column is a good starting point for a lipophilic compound like this. A gradient elution is necessary to ensure the timely elution of the main peak while also separating it from any more or less polar impurities. The addition of formic acid helps to improve peak shape.
Conclusion
5-(3-Trifluoromethylphenyl)indan-1-one is a molecule with a physicochemical profile that suggests good membrane permeability but challenging aqueous solubility. Its structural features are common in a variety of biologically active compounds, making it a compelling candidate for further investigation in several therapeutic areas. This guide provides a foundational understanding of its properties and the experimental approaches required for its thorough characterization, serving as a valuable resource for researchers in the field of drug discovery and development.
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